

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Chloro-5-methoxy-4-nitrobenzoic acid*

CAS No.: 101581-13-9

Cat. No.: B1427113

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of **2-Chloro-5-methoxy-4-nitrobenzoic acid**, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and comparative data from structurally related compounds to predict and interpret its characteristic spectral signatures. This guide will cover the theoretical underpinnings and practical considerations for acquiring and analyzing its Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their synthesis and characterization efforts.

Introduction: The Structural and Scientific Context

2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS No. 101581-13-9) is a multifaceted organic compound featuring a benzoic acid backbone substituted with a chloro, a methoxy, and a nitro

group.[1] The unique electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups imparts distinct chemical and physical properties to the molecule. Understanding its precise molecular structure is paramount for its application in drug design, synthesis of novel materials, and as an intermediate in various chemical transformations. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a non-destructive window into the molecular architecture. This guide serves as a comprehensive resource for the spectroscopic characterization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The strategic placement of substituents on the benzene ring creates a specific pattern of electronic distribution, which governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Figure 1: Molecular Structure of **2-Chloro-5-methoxy-4-nitrobenzoic acid**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Theoretical Framework: The chemical shift of protons in ^1H NMR is highly sensitive to their local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

Predicted Spectrum: For **2-Chloro-5-methoxy-4-nitrobenzoic acid**, we anticipate two singlets in the aromatic region and one singlet for the methoxy protons.

- Aromatic Protons:
 - The proton at C3 is flanked by the chloro and nitro groups, both of which are electron-withdrawing. This proton is expected to be significantly deshielded and appear as a singlet at a downfield chemical shift, likely in the range of 8.0 - 8.5 ppm.
 - The proton at C6 is positioned between the carboxylic acid and methoxy groups. The methoxy group is electron-donating, which would shift the signal upfield. However, the

ortho-relationship to the carboxylic acid will have a deshielding effect. The net effect is a predicted singlet in the range of 7.0 - 7.5 ppm.

- Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.9 - 4.1 ppm.
- Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield position, typically >10 ppm, and its visibility can be dependent on the solvent and concentration.

Data from Analogous Compounds: The ^1H NMR spectrum of 2-chloro-5-nitrobenzaldehyde shows aromatic protons with chemical shifts of 8.74, 8.39, and 7.71 ppm.[2] While the aldehyde group has a different electronic influence than a carboxylic acid, this provides a reasonable reference for the expected downfield shifts in a highly substituted, electron-deficient aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Theoretical Framework: Similar to ^1H NMR, the chemical shifts in ^{13}C NMR are dictated by the electronic environment of each carbon atom. Electronegative substituents and sp^2 hybridization generally lead to downfield shifts.

Predicted Spectrum: We expect to observe eight distinct signals in the ^{13}C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

- Carboxylic Acid Carbon: The carboxyl carbon is highly deshielded due to the two attached oxygen atoms and will appear at the most downfield position, typically in the range of 165 - 175 ppm.
- Aromatic Carbons:
 - C1 (ipso- to COOH): This carbon will be in the range of 130 - 135 ppm.
 - C2 (ipso- to Cl): The direct attachment of the electronegative chlorine atom will cause a downfield shift, predicted to be around 135 - 140 ppm.

- C3: This carbon, adjacent to both the chloro and nitro groups, will be deshielded, with an expected chemical shift in the range of 125 - 130 ppm.
- C4 (ipso- to NO₂): The strong electron-withdrawing effect of the nitro group will significantly deshield this carbon, with a predicted chemical shift in the range of 145 - 150 ppm.
- C5 (ipso- to OCH₃): The electron-donating methoxy group will shield this carbon, but its sp² hybridization will still place it in the aromatic region, likely around 155 - 160 ppm.
- C6: This carbon is influenced by the adjacent carboxylic acid and methoxy groups and is predicted to have a chemical shift in the range of 110 - 115 ppm.
- Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield position, typically in the range of 55 - 60 ppm.

Data from Analogous Compounds: Spectral data for 2-chloro-5-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid are available and can serve as a basis for comparison.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Carbon Atom	Predicted Chemical Shift (ppm) for 2-Chloro-5-methoxy-4-nitrobenzoic acid
COOH	165 - 175
C1	130 - 135
C2	135 - 140
C3	125 - 130
C4	145 - 150
C5	155 - 160
C6	110 - 115
OCH ₃	55 - 60

Table 1: Predicted ¹³C NMR Chemical Shifts.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint.

Predicted Salient Peaks:

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption peak is anticipated in the range of $1700\text{-}1725\text{ cm}^{-1}$, characteristic of the carbonyl group in an aromatic carboxylic acid.
- **C=C Stretch (Aromatic Ring):** Several medium to weak absorptions are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
- **N-O Stretch (Nitro Group):** Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between $1500\text{-}1570\text{ cm}^{-1}$ and a symmetric stretch between $1300\text{-}1370\text{ cm}^{-1}$.
- **C-O Stretch (Methoxy and Carboxylic Acid):** Strong absorptions corresponding to the C-O stretching vibrations of the methoxy and carboxylic acid groups are expected in the $1200\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1000\text{-}1100\text{ cm}^{-1}$ (symmetric) regions.
- **C-Cl Stretch:** A medium to weak absorption in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$, is expected for the C-Cl bond.

Data from Analogous Compounds: The NIST WebBook provides IR spectral data for 2-chloro-5-nitrobenzoic acid, which can be a useful reference.^[6]

Functional Group	Predicted IR Absorption Range (cm ⁻¹) for 2-Chloro-5-methoxy-4-nitrobenzoic acid
O-H (Carboxylic Acid)	2500-3300 (broad, strong)
C=O (Carboxylic Acid)	1700-1725 (strong, sharp)
C=C (Aromatic)	1450-1600 (medium-weak)
N-O (Nitro, asymmetric)	1500-1570 (strong)
N-O (Nitro, symmetric)	1300-1370 (strong)
C-O (Ether & Acid)	1200-1300 and 1000-1100 (strong)
C-Cl	700-800 (medium-weak)

Table 2: Predicted Key IR Absorption Bands.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M^+) confirms the molecular weight, and the fragmentation pattern offers clues about the molecule's structure.

Predicted Fragmentation Pattern:

- **Molecular Ion Peak (M^+):** The molecular weight of $C_8H_6ClNO_5$ is 231.59 g/mol [1]. Therefore, the mass spectrum should show a molecular ion peak at $m/z = 231$ and an $M+2$ peak at $m/z = 233$ with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
- **Key Fragments:**
 - **Loss of OH (M-17):** A peak at $m/z = 214$ corresponding to the loss of a hydroxyl radical from the carboxylic acid group is expected.
 - **Loss of NO_2 (M-46):** A significant peak at $m/z = 185$ resulting from the loss of the nitro group is likely.

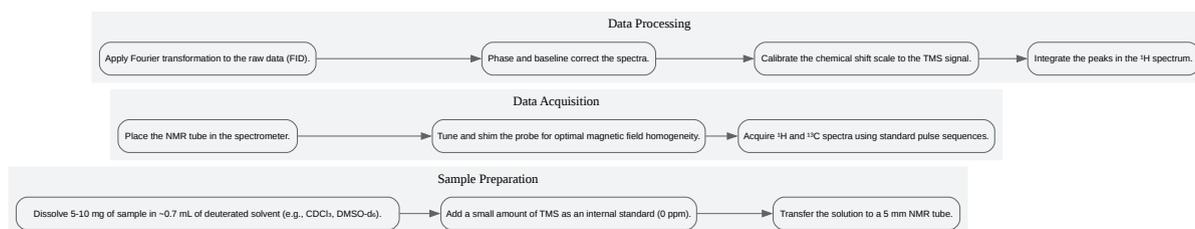
- Loss of COOH (M-45): A peak at $m/z = 186$ due to the loss of the entire carboxylic acid group is also probable.
- Loss of CH₃ (M-15): A peak at $m/z = 216$ from the loss of a methyl radical from the methoxy group may be observed.

Data from Analogous Compounds: Mass spectral data for nitrobenzoic acids often show the loss of the nitro group and fragments from the carboxylic acid moiety.[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



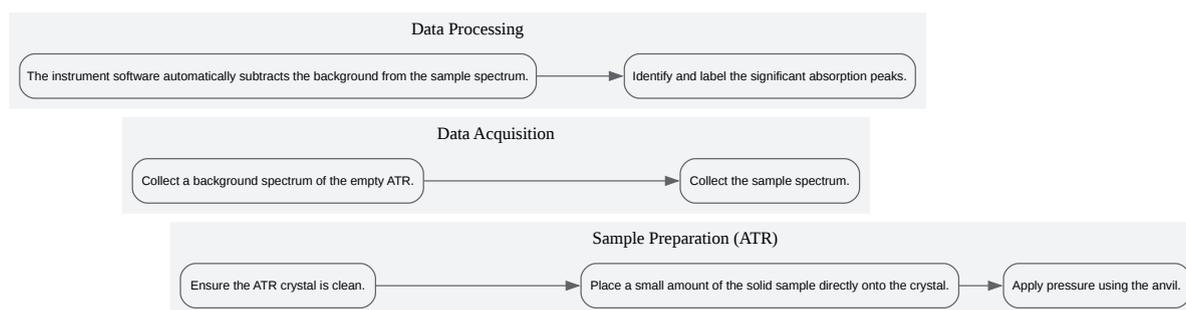
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Figure 2: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

- Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl_3) is a common choice for many organic molecules. However, if the compound has limited solubility, dimethyl sulfoxide- d_6 (DMSO-d_6) is a good alternative. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d_6 .
- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR because its protons and carbons are highly shielded, appearing at 0 ppm, and it is chemically inert.[8]

Infrared (IR) Spectroscopy



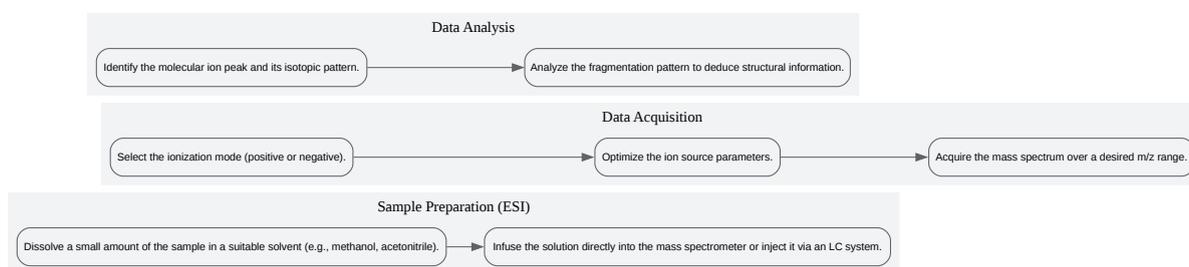
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Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Causality in Experimental Choices:

- ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is often preferred for its simplicity and speed, requiring minimal sample preparation. The traditional KBr pellet method can sometimes lead to issues with moisture and scattering.

Mass Spectrometry (MS)



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Figure 4: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Causality in Experimental Choices:

- **Ionization Method:** Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$. Electron Impact (EI) is a harder ionization technique that can provide more extensive fragmentation information.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of **2-Chloro-5-methoxy-4-nitrobenzoic acid**, through the integration of ^1H NMR, ^{13}C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This guide, by leveraging predictive methodologies grounded in established spectroscopic principles and comparative data, offers a robust framework for researchers to confidently characterize this important chemical entity. The provided protocols and interpretative guidance are designed to ensure the generation of high-

quality, reliable data, thereby upholding the principles of scientific integrity and reproducibility in research and development.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Chloro-5-methoxy-4-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1427113#2-chloro-5-methoxy-4-nitrobenzoic-acid-spectroscopic-data\]](https://www.benchchem.com/product/b1427113#2-chloro-5-methoxy-4-nitrobenzoic-acid-spectroscopic-data)

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